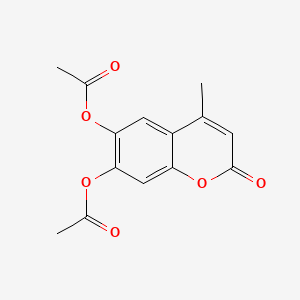

6,7-Diacetoxy-4-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRACYBIVVGICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204535 | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55939-28-1 | |

| Record name | 6,7-Diacetoxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIACETOXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS09RD1A9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 4-Methylcoumarin Derivatives

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 4-methylcoumarin derivatives, tailored for researchers, scientists, and drug development professionals. This document delves into the synthesis, structure-property relationships, and environmental influences that govern the unique fluorescent characteristics of this important class of compounds.

Introduction: The Significance of the Coumarin Scaffold

Coumarins, belonging to the benzopyran-2-one family, are a prominent class of heterocyclic compounds widely distributed in nature, particularly in green plants.[1] Their inherent photophysical properties, characterized by strong fluorescence, have made them invaluable tools in various scientific disciplines. The 4-methylcoumarin scaffold, in particular, serves as a versatile platform for the development of fluorescent probes, laser dyes, and bioactive molecules due to the tunability of its spectral properties through synthetic modification.[1][2] The ease of synthesis, typically through the Pechmann condensation, further enhances their accessibility and utility in research and development.[1][3]

The diverse applications of 4-methylcoumarin derivatives extend to pharmaceuticals, fragrances, and agrochemicals.[1] Their biological activities are broad, encompassing anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][5] This guide will focus on the fundamental photophysical principles that underpin these applications, providing a robust framework for the rational design and implementation of novel 4-methylcoumarin-based technologies.

Synthetic Strategies: Accessing the 4-Methylcoumarin Core

The most prevalent and straightforward method for synthesizing 4-methylcoumarin derivatives is the Pechmann condensation .[1][3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester, typically ethyl acetoacetate, to yield the coumarin core.[1][3] The simplicity and use of readily available starting materials make this a widely adopted synthetic route.[1]

Various catalysts, including sulfuric acid, polyphosphoric acid, and more environmentally friendly solid acid catalysts like nano-crystalline sulfated-zirconia, have been employed to facilitate this transformation.[1][2] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[2]

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

This protocol outlines a general procedure for the synthesis of 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), a widely used fluorescent standard.

Materials:

-

Resorcinol (1 equivalent)

-

Ethyl acetoacetate (1.1 equivalents)

-

Concentrated Sulfuric Acid (as catalyst)

-

Ethanol

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask, combine resorcinol and ethyl acetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition of the acid, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

The Heart of the Matter: Absorption and Emission Properties

The photophysical behavior of 4-methylcoumarin derivatives is dictated by their electronic structure. The core benzopyran-2-one system contains a π-conjugated framework that is responsible for the absorption and emission of light. The electronic transitions are typically of a π-π* nature.[6]

Substituents on the coumarin ring play a crucial role in modulating the absorption and emission wavelengths. Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups, particularly at the 7-position, induce a bathochromic (red) shift in both the absorption and emission spectra.[7] This is attributed to an intramolecular charge transfer (ICT) from the electron-donating substituent to the electron-withdrawing lactone carbonyl group upon photoexcitation.[7]

Conversely, electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift or quenching of fluorescence, depending on their position and nature. The interplay between the electronic nature of the substituents and their position on the coumarin ring allows for fine-tuning of the photophysical properties.

Data Presentation: Spectral Properties of Key 4-Methylcoumarin Derivatives

The following table summarizes the absorption and emission maxima of two common 4-methylcoumarin derivatives, illustrating the effect of the substituent at the 7-position.

| Derivative | Substituent at C7 | Excitation Max (nm) | Emission Max (nm) |

| 7-Amino-4-methylcoumarin (AMC) | -NH₂ | ~341-344 | ~440-441 |

| 7-Hydroxy-4-methylcoumarin | -OH | ~360 | ~450-460 |

Note: The exact maxima can vary depending on the solvent and pH.[8][9][10]

Visualization: Jablonski Diagram

The following diagram illustrates the key photophysical processes of absorption, fluorescence, and non-radiative decay.

Caption: A simplified Jablonski diagram illustrating electronic transitions.

Environmental Influences: Solvatochromism and pH Sensitivity

The fluorescence of 4-methylcoumarin derivatives is highly sensitive to their local environment, a property that makes them excellent probes for polarity and pH.

Solvatochromism: The Solvent's Touch

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) with a change in the polarity of the solvent. 4-Methylcoumarin derivatives with electron-donating groups at the 7-position typically exhibit positive solvatochromism, meaning their emission maxima shift to longer wavelengths (a red shift) as the solvent polarity increases.[11]

This phenomenon arises from the larger dipole moment of the excited state compared to the ground state.[6][12] In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for fluorescence and thus a red-shifted emission. This sensitivity to solvent polarity allows these compounds to be used as probes to characterize the microenvironment of biological systems or polymer matrices.[13]

pH Sensitivity: A Tale of Two Forms

The fluorescence of certain 4-methylcoumarin derivatives, particularly those with hydroxyl or amino substituents, is also strongly dependent on the pH of the medium.[14][15][16] For example, 7-hydroxy-4-methylcoumarin exists in a neutral form at acidic pH and an anionic (phenolate) form at basic pH. These two forms have distinct absorption and emission spectra, with the anionic form typically fluorescing at a longer wavelength.[17] This pH-dependent fluorescence allows these compounds to be utilized as pH indicators.

The photochemical quantum yield can also be significantly affected by pH. For instance, in the case of (7-diethylaminocoumarin-4-yl)methyl phosphate, deprotonation leads to a decrease in the photochemical quantum yield and an increase in the fluorescence quantum yield.[14]

Quantifying Fluorescence: Quantum Yield and Lifetime

To fully characterize a fluorescent molecule, two key parameters must be determined: the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following equation is used:

ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

Materials:

-

Fluorophore of interest (sample)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the slope of each line.

-

Use the slopes in the quantum yield equation (substituting the slopes for I/A) to calculate the quantum yield of the sample.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its environment. Fluorescence lifetime measurements are often performed using time-correlated single-photon counting (TCSPC).

The fluorescence decay is typically a first-order process, and the intensity decay can be described by the following equation:

I(t) = I₀ * e(-t/τF)

Where:

-

I(t) is the intensity at time t

-

I₀ is the initial intensity

-

τF is the fluorescence lifetime

Visualization: Experimental Workflow for Quantum Yield Determination

Caption: Workflow for relative fluorescence quantum yield determination.

Applications in Research and Drug Development

The unique photophysical properties of 4-methylcoumarin derivatives have led to their widespread use in various scientific fields:

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them ideal for developing probes to monitor changes in polarity, viscosity, and pH in biological systems.

-

Enzyme Assays: 7-Amino-4-methylcoumarin (AMC) and 7-hydroxy-4-methylcoumarin are commonly used as reporting groups in enzyme assays. Cleavage of a substrate linked to the coumarin results in a significant increase in fluorescence, allowing for sensitive detection of enzyme activity.[2]

-

Fluorescence Microscopy and Imaging: The high fluorescence quantum yields of certain derivatives make them suitable as fluorescent labels for biomolecules, enabling visualization in cellular imaging applications.

-

Laser Dyes: Several 4-methylcoumarin derivatives are efficient laser dyes, emitting in the blue-green region of the spectrum.[1][2]

-

Drug Development: The coumarin scaffold is a privileged structure in medicinal chemistry, and understanding the photophysical properties of these derivatives can aid in the development of photoactivated drugs or fluorescently tagged therapeutic agents for tracking their distribution and mechanism of action.

Conclusion

4-Methylcoumarin derivatives represent a versatile and powerful class of fluorophores. Their photophysical properties can be rationally tuned through synthetic modification and are highly responsive to their environment. This guide has provided a comprehensive overview of the key principles governing their fluorescence, from synthesis and structure-property relationships to the influence of solvents and pH. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to harness the unique optical properties of these compounds in their scientific endeavors.

References

-

El-Sayed, Y. S., et al. (1994). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. Archiv der Pharmazie, 327(4), 211-213. [Link]

-

Becerra-Anaya, S. J., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. IntechOpen. [Link]

-

ResearchGate. (n.d.). Structures of selected 4-methylcoumarin derivatives as pharmaceuticals and fluorophores. ResearchGate. [Link]

-

Tyagi, B., Mishra, M. K., & Jasra, R. V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47–56. [Link]

-

Gaboriaud, F., et al. (2007). Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. Photochemical & Photobiological Sciences, 6(5), 559-565. [Link]

-

Sortino, S., et al. (2010). pH effect on the photochemistry of 4-methylcoumarin phosphate esters: caged-phosphate case study. The Journal of Physical Chemistry A, 114(49), 12795-12803. [Link]

-

Ćavar, S., et al. (2011). Three novel 4-methylcoumarin derivatives. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 37, 1-4. [Link]

-

Singh, A. K., & Tripathi, S. (2015). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. [Link]

-

ResearchGate. (n.d.). Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. ResearchGate. [Link]

-

Klymchenko, A. S., & Demchenko, A. P. (2002). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]

-

Wang, L., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(81), 77803-77811. [Link]

-

Kłonkowski, A. M., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PLoS ONE, 9(6), e99667. [Link]

-

Khanapurmath, N. B., et al. (2018). Solvatochromic studies on 4-Bromomethyl-7-methyl coumarins. ResearchGate. [Link]

-

Kłonkowski, A. M., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Journal of Luminescence, 158, 116-122. [Link]

-

Stanković, J., et al. (2020). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Molecules, 25(21), 5193. [Link]

-

Patil, S. B., et al. (2020). Solvatochromism and electronic structure of coumarin derivative. AIP Conference Proceedings, 2233(1), 020005. [Link]

-

ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative. ResearchGate. [Link]

-

de la Torre, J. C., et al. (2021). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. ResearchGate. [Link]

-

Šarkanj, B., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry, 139(1-4), 399-406. [Link]

-

Togna, A. R., et al. (2014). 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Biological & Pharmaceutical Bulletin, 37(2), 283-289. [Link]

-

Gorsche, C., et al. (2020). Coumarin‐4‐ylmethyl‐ and p‐Hydroxyphenacyl‐Based Photoacid Generators with High Solubility in Aqueous Media: Synthesis, Stability and Photolysis. Macromolecular Chemistry and Physics, 221(20), 2000249. [Link]

-

ResearchGate. (n.d.). Photophysical properties of different coumarin derivatives. ResearchGate. [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. [Link]

-

Al-Majedy, Y. K., et al. (2016). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Journal of Chemistry, 2016, 1-6. [Link]

-

Huda, Z. U., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]

-

Kłonkowski, A. M., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 299, 116-122. [Link]

-

Kyrychenko, A., & Koll, A. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(4), 365-376. [Link]

-

Oregon Medical Laser Center. (n.d.). Coumarin 1. Oregon Medical Laser Center. [Link]

-

Paul, B. K., & Guchhait, N. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Journal of Luminescence, 145, 879-888. [Link]

Sources

- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pH effect on the photochemistry of 4-methylcoumarin phosphate esters: caged-phosphate case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The "Turn-On" Fluorescence of 6,7-Diacetoxy-4-methylcoumarin: A Mechanistic and Application Guide for Scientific Professionals

Abstract

This technical guide provides an in-depth exploration of the fluorescence mechanism of 6,7-diacetoxy-4-methylcoumarin, a pro-fluorophore with significant applications in biological and pharmaceutical research. We will dissect the chemical principles that govern its "off-on" fluorescent behavior, detailing the enzymatic activation that leads to the generation of a highly fluorescent product. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this versatile compound.

Introduction: The Coumarin Scaffold in Fluorescence

Coumarins represent a prominent class of heterocyclic compounds widely recognized for their inherent fluorescent properties. The core benzopyrone structure of coumarins provides a rigid framework that, when appropriately substituted, gives rise to molecules with strong absorption in the ultraviolet and visible regions and subsequent emission of light. The photophysical characteristics of coumarin derivatives, such as their excitation and emission maxima, fluorescence quantum yield, and lifetime, are exquisitely sensitive to the nature and position of substituents on the coumarin ring. This sensitivity has made them invaluable tools as fluorescent probes and sensors in a myriad of scientific disciplines.

The "Off" State: The Photophysical Properties of this compound

This compound, in its native state, is a non-fluorescent or, at best, a very weakly fluorescent molecule. The presence of the two acetoxy groups at the 6 and 7 positions of the coumarin ring plays a crucial role in quenching the intrinsic fluorescence of the coumarin core. This quenching is primarily attributed to the electron-withdrawing nature of the acetyl groups, which alters the electronic distribution within the molecule and disrupts the efficient π-electron conjugation necessary for strong fluorescence emission.

The core principle behind this "off" state is the modification of the electron density at the phenolic oxygen atoms. In hydroxycoumarins, the lone pairs of electrons on the hydroxyl groups can delocalize into the aromatic ring, enhancing the intramolecular charge transfer (ICT) character upon photoexcitation, a key process for brilliant fluorescence. The acylation of these hydroxyl groups effectively ties up these lone pairs, preventing their participation in the excited-state dynamics and thus rendering the molecule non-emissive.

The "On" Switch: Esterase-Catalyzed Hydrolysis

The transformation of this compound from a non-fluorescent to a highly fluorescent species is orchestrated by a class of enzymes known as esterases (EC 3.1.1.x). These hydrolases are ubiquitous in biological systems and catalyze the cleavage of ester bonds.

The mechanism of this activation is a straightforward enzymatic hydrolysis. Esterases recognize the ester linkages of the acetoxy groups on the coumarin scaffold. In a classic catalytic cycle, a nucleophilic residue in the active site of the esterase (often a serine) attacks the carbonyl carbon of the acetyl group. This leads to the formation of a transient acyl-enzyme intermediate and the release of the first hydroxyl group. A subsequent hydrolytic step regenerates the enzyme and releases acetic acid. This process occurs for both acetoxy groups, ultimately yielding the highly fluorescent product, 6,7-dihydroxy-4-methylcoumarin, also known as esculetin.

The Multifaceted Biological Activities of Substituted Coumarin Compounds: An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds that have long captured the attention of medicinal chemists.[1] Their simple, yet versatile, benzopyrone framework serves as a "privileged scaffold," allowing for a wide range of structural modifications that can profoundly influence their biological activity.[2][3] This structural adaptability enables coumarin derivatives to interact with a diverse array of enzymes and receptors within biological systems, leading to a broad spectrum of pharmacological effects.[4][5] Consequently, substituted coumarins have emerged as promising candidates in the development of novel therapeutics for a multitude of diseases, including cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions.[6][7][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the key biological activities of substituted coumarin compounds, with a focus on their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide delves into the underlying mechanisms of action, offers detailed, field-proven experimental protocols for their evaluation, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of this remarkable class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted coumarins have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[6][9] Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that are dysregulated in cancer.[10]

A. Mechanisms of Anticancer Action

The anticancer activity of coumarin derivatives is attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis.[6][11] Many of these effects are mediated through the targeting of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][12] Inhibition of this pathway by certain coumarin derivatives can lead to the suppression of tumor progression.[12]

B. Quantitative Analysis of Anticancer Activity

The cytotoxic potential of substituted coumarin compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 0.003 | [13] |

| Compound 15 | MCF-7 (Breast) | 9.1 | [13] |

| Compound 16 | MCF-7 (Breast) | 2.57 | [13] |

| Compound 22 | MCF-7 (Breast) | 9.62 (µg/mL) | [13] |

| Compound 23 | MCF-7 (Breast) | 0.231 | [13] |

| Compound 27 | MCF-7 (Breast) | 9 | [13] |

| Compound 28 | MCF-7 (Breast) | 1.84 | [13] |

| Compound 73 | HBL-100 (Breast) | 2.2 | [13] |

| Compound 73 | T-47D (Breast) | 2.8 | [13] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [10] |

| Compound 4 | A549 (Lung) | 9.34 | [10] |

| Compound 8b | HepG2 (Liver) | 13.14 | [10] |

| Compound 5d | A549 (Lung) | 0.70 | [9] |

| Compound 6e | KB (Oral) | 0.39 | [9] |

| 7-aza-coumarine-3-carboxamide 7r | HuTu 80 (Duodenal) | 5.5 | [6] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

-

Culture the desired cancer cell line in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the substituted coumarin compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

II. Anticoagulant Activity: Modulating the Coagulation Cascade

The discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin derivative, paved the way for the development of widely used oral anticoagulants like warfarin.[14] Substituted coumarins exert their anticoagulant effects by interfering with the vitamin K cycle, a critical pathway for the synthesis of several clotting factors.[15]

A. Mechanism of Anticoagulant Action

The primary mechanism of action of anticoagulant coumarins is the inhibition of the enzyme vitamin K epoxide reductase (VKOR).[15] This enzyme is responsible for converting vitamin K epoxide back to its reduced, active form, which is an essential cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X.[15] By inhibiting VKOR, coumarins lead to the production of under-carboxylated, non-functional clotting factors, thereby impairing the coagulation cascade.[15]

B. Quantitative Analysis of Anticoagulant Activity

The anticoagulant activity of substituted coumarins is assessed by measuring the prolongation of clotting times in vitro. The Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are the most common assays used for this purpose.

| Compound | Assay | Clotting Time (seconds) | Reference |

| Warfarin | PT | 14.60 | |

| Compound 3 | PT | >14.60 | |

| Compound 4 | PT | 21.30 | |

| Derivative II | PT | Significant increase | [16][17] |

| Derivative VIII | PT | Significant increase | [16][17] |

C. Experimental Protocols: PT and aPTT Assays

1. Prothrombin Time (PT) Assay: [15]

-

Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. It evaluates the extrinsic and common pathways of coagulation.

-

Procedure:

-

Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

-

Pre-warm the PPP and PT reagent (containing tissue factor and calcium) to 37°C.

-

In a coagulometer cuvette, add 50 µL of PPP.

-

Add 5 µL of the test coumarin compound solution (or vehicle control) and incubate for 2 minutes at 37°C.

-

Add 100 µL of the pre-warmed PT reagent to initiate clotting and simultaneously start a timer.

-

Record the time in seconds for clot formation.

-

2. Activated Partial Thromboplastin Time (aPTT) Assay: [15]

-

Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator and phospholipids. It evaluates the intrinsic and common pathways.

-

Procedure:

-

Prepare PPP as described for the PT assay.

-

Pre-warm the PPP, aPTT reagent, and calcium chloride (CaCl2) solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of aPTT reagent.

-

Add 5 µL of the test coumarin compound solution and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Add 50 µL of pre-warmed CaCl2 solution to initiate clotting and start a timer.

-

Record the time in seconds for clot formation.

-

III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Many substituted coumarins exhibit potent anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[18][19] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[12]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of coumarins are frequently attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[2] Additionally, some coumarin derivatives can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.[7][12]

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of substituted coumarins is often expressed as IC50 or EC50 values for the inhibition of specific enzymes or cellular responses.

| Compound | Target/Assay | IC50/EC50 (µM) | Reference |

| DCH1 | COX-1 Inhibition | 123.30 (µg/mL) | [20] |

| DCH1 | COX-2 Inhibition | 102.10 (µg/mL) | [20] |

| Compound 2b | COX-2 Inhibition | < 0.78 | [2] |

| Thiazoline derivatives | COX-2 Inhibition | 0.31 - 0.78 | [2] |

| Thiazolidinone compounds | COX-2 Inhibition | < 0.78 | [2] |

| Compound 14b | Anti-inflammatory (LPS-macrophages) | 5.32 | [12] |

C. Experimental Protocol: NF-κB Luciferase Reporter Assay[3][8][22]

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or THP-1) in appropriate growth medium.[8]

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the substituted coumarin compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), for a specified period (e.g., 6 hours).[8]

-

Include appropriate controls: unstimulated cells, cells stimulated with the activator alone, and cells treated with a known NF-κB inhibitor.

3. Cell Lysis and Luciferase Assay:

-

After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysates to a white, opaque 96-well plate.

-

Add a luciferase assay reagent containing the substrate (luciferin) to each well.

-

Measure the firefly luciferase activity (luminescence) using a luminometer.

-

If a dual-luciferase system is used, subsequently add a reagent to quench the firefly luciferase and measure the Renilla luciferase activity for normalization.

4. Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

IV. Antimicrobial Activity: Combating Pathogenic Microbes

Substituted coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them a promising area of research for the development of new anti-infective agents.[1][4]

A. Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of coumarins are diverse and can include the inhibition of essential microbial enzymes, such as DNA gyrase, and the disruption of microbial cell membranes.[4] The specific mechanism often depends on the substitution pattern on the coumarin ring.

B. Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of substituted coumarins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-sulfonamide hybrid 2 | S. aureus | 4.88 | [4] |

| Coumarin-sulfonamide hybrid 2 | C. albicans | 9.76 | [4] |

| Hybrid 12 | Various Bacteria | 38 - 144 | [4] |

| Hybrid 12 | Various Fungi | 88 - 117 | [4] |

| Quinolone-coumarin hybrid 13a-c | E. coli | 15.62 | [4] |

| Amido-coumarins 55e-f | Various Bacteria & Fungi | 50 - >200 | [1] |

| Amido-coumarin 57f | P. aeruginosa, S. typhi, E. coli, S. aureus | 6.25 - 25 | [1] |

| Amido-coumarins 55l, 57b, 57c, 57f | C. albicans, A. fumigatus | 6.25 - 25 | [1] |

| Compound 29c | Methicillin-resistant S. aureus | 1.56 | [1] |

| Compound 4, 5 | P. aeruginosa, E. coli | 10 - 16 | [21] |

| Compound 4, 7 | S. aureus | 10 - 16 | [21] |

| Compound 4a, 4e | E. coli, K. pneumonia, S. aureus, C. albicans, C. neoformans | Significant activity | [22] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a quantitative method for determining the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

-

Culture the test microorganism in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the coumarin derivative in an appropriate solvent.

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable broth medium.

3. Inoculation and Incubation:

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

V. Neuroprotective Activity: Shielding the Nervous System

Substituted coumarins have shown promise as neuroprotective agents, with the potential to mitigate the pathological processes underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][23]

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of coumarin derivatives are often linked to their antioxidant and anti-inflammatory properties.[23] They can also exert neuroprotection by inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), and by preventing the aggregation of misfolded proteins like amyloid-beta (Aβ).[11][24] Some coumarins have been shown to activate neuroprotective signaling pathways, such as the TRKB-CREB-BDNF pathway.[24][25]

B. Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of coumarins can be quantified by their ability to inhibit protein aggregation (EC50) or protect neuronal cells from toxic insults.

| Compound | Assay/Target | EC50/IC50 (µM) | Reference |

| Limettin | Aβ40 aggregation inhibition | 168.7 - 330.7 | [26] |

| Coumarin Derivatives | Aβ42 aggregation inhibition | 25 - 50 | |

| LMDS-1 | Tau aggregation inhibition | 84 | [25] |

| LMDS-2 | Tau aggregation inhibition | 8 | [25] |

| LMDS-3 | Tau aggregation inhibition | 21 | [25] |

| LMDS-4 | Tau aggregation inhibition | 14 | [25] |

C. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to screen for compounds that inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

1. Preparation of Aβ Peptides:

-

Synthetically prepared Aβ peptides (e.g., Aβ42) are dissolved in an appropriate solvent (e.g., hexafluoroisopropanol) and then lyophilized to obtain a monomeric starting material.

-

The lyophilized peptide is reconstituted in a suitable buffer (e.g., phosphate buffer) immediately before use.

2. Aggregation Assay:

-

In a 96-well plate, mix the Aβ peptide solution with different concentrations of the test coumarin compound.

-

Include a control well with Aβ peptide and vehicle only.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

3. Thioflavin T Staining and Fluorescence Measurement:

-

At various time points, add a solution of Thioflavin T (ThT) to each well. ThT is a fluorescent dye that binds specifically to amyloid fibrils.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a fluorescence plate reader.

4. Data Analysis:

-

Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.

-

Compare the aggregation profiles in the presence and absence of the coumarin compounds to determine their inhibitory effects.

-

Calculate the percentage of inhibition and determine the EC50 value for Aβ aggregation inhibition.

Conclusion: A Privileged Scaffold with a Bright Future

The diverse biological activities of substituted coumarin compounds underscore their immense potential in drug discovery and development. The structural versatility of the coumarin scaffold allows for the fine-tuning of its pharmacological properties, enabling the design of potent and selective agents targeting a wide range of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this remarkable class of compounds. As our understanding of the molecular mechanisms underlying their activities continues to grow, so too will the opportunities to translate the promise of substituted coumarins into novel and effective therapies for some of the most pressing medical challenges of our time.

References

- BenchChem. (2025). Application Notes and Protocols: Utilizing 4-Hydroxycoumarin in In-Vitro Anticoagulant Assays. BenchChem.

- IC50 (A) and SI (B) values of tested synthesized coumarin hybrid compounds. (n.d.).

- Al-Warhi, T., Sabt, A., Rizvi, S. U. M., Al-Ghamdi, S., Al-Amer, O. M., Al-Mishari, A. A., Al-Agamy, M. H. M., Al-Harbi, S. A., & Nadeem, M. S. (2024). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 29(14), 3249.

- Sharma, S., Singh, S., Sharma, M., & Kumar, V. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. International Journal of Molecular Sciences, 24(13), 10834.

- Al-Warhi, T., Rizvi, S. U. M., Al-Ghamdi, S., Al-Amer, O. M., Al-Mishari, A. A., Nadeem, M. S., Al-Agamy, M. H. M., & Al-Harbi, S. A. (2023). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 28(11), 4543.

- Al-Warhi, T., Rizvi, S. U. M., Al-Ghamdi, S., Al-Amer, O. M., Al-Mishari, A. A., Nadeem, M. S., Al-Agamy, M. H. M., & Al-Harbi, S. A. (2024). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 29(1), 1.

- Ghorab, M. M., Ismail, Z. H., Abdalla, M. M., & Radwan, A. A. (2015). New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies. Archiv der Pharmazie, 348(11), 798–810.

- (2025).

- Rizk, O. H., Ibrahim, T. S., El-Feky, S. A., Moneer, A. A., El-Hady, S. M., El-Kerdawy, A. M., & El-Emam, A. A. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244247.

- Szałabska, K., Szymański, P., Szymańska, J., Maj, E., Włodarczyk, M., Szulc, M., & Olejniczak, A. B. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 28(24), 8031.

- Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities. Current Pharmaceutical Design, 10(30), 3813–3833.

- Wang, Y., Zhang, Y., Chen, K., Chen, Z., & Hou, J. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Chemistry, 11, 1149791.

- Sahoo, J., & Paidesetty, S. K. (2017). Antimicrobial activity of novel synthesized coumarin based transitional metal complexes. Journal of Taibah University Medical Sciences, 12(2), 115–124.

- Zholdassova, S., Seilkhanov, T., Zhaksylykova, G., Rakhimova, Y., Bukharbayeva, A., & Kozhamzharova, L. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927.

- Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current Pharmaceutical Design, 10(30), 3813–3833.

- Rudhani, I., Ibrani, M., Al-Zoubi, R. M., & Geci, B. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 11(3).

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis of new coumarin derivatives with suspected anticoagulant activity. Journal of King Saud University - Science, 30(4), 523–529.

- Chen, Y., Paxman, R. J., & Herzon, S. B. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).

- Request PDF. (2025).

- [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin deriv

- Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.

- Mishra, P. S., Kumar, A., Kaur, K., & Jaitak, V. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Current Medicinal Chemistry, 31(35), 5702–5738.

- Mishra, P. S., Kumar, A., Kaur, K., & Jaitak, V. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Current Medicinal Chemistry, 31(35), 5702–5738.

- Relationship between structure and anticoagulant activity of coumarin deriv

- Al-Jaff, B. M. K., Al-Mahdawi, M. F. H., & Al-Bayati, Y. K. N. (2015). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Biosciences Biotechnology Research Asia, 12(1), 227–232.

- Lin, W.-T., Chen, T.-Y., Chen, Y.-R., Chen, Y.-J., Chen, Y.-T., Cheng, Y.-C., & Chern, Y. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734.

- Wang, Y., Zhang, Y., Chen, K., Chen, Z., & Hou, J. (2019). Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. Helvetica Chimica Acta, 102(11), e1900180.

- Characterization of an optimized protocol for an NF-κB luciferase... (n.d.).

- Coumarin derivatives against amyloid-beta 40 – 42 peptide and tau protein. (n.d.).

- THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience.

- The correlation between docking scores and IC50 values for the... (n.d.).

- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis of new coumarin derivatives with suspected anticoagulant activity. Journal of King Saud University - Science, 30(4), 523–529.

- Lin, W.-T., Chen, T.-Y., Chen, Y.-R., Chen, Y.-J., Chen, Y.-T., Cheng, Y.-C., & Chern, Y. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734.

- Sutharsan, Y., & Lee, K. (2011). Inhibition of amyloid-β aggregation by coumarin analogs can be manipulated by functionalization of the aromatic center.

- Aβ aggregation inhibition and ROS reduction of tested coumarins in... (n.d.).

- Bieschke, J., Herbst, M., Wiglenda, T., Friedrich, R. P., Boeddrich, A., Schiele, F., Kleckers, D., Lopez-del-Padre, M., & E., W. M. (2012). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS Chemical Biology, 7(5), 905–914.

- Virtual screening against nuclear factor kB (NF-kB) of a focus library: Identification of bioactive furocoumarin derivatives inhibiting NF-κB dependent biological functions involved in cystic fibrosis. (n.d.). IRIS.

- Evaluation of In vitro anticoagulant and antimicrobial activities of Gymnema sylvestre. (n.d.). IJARBS.

- In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.).

- Szałabska, K., Szymański, P., Szymańska, J., Maj, E., Włodarczyk, M., Szulc, M., & Olejniczak, A. B. (2022).

- Stefanachi, A., Leonetti, F., Pisani, L., Catto, M., & Carotti, A. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250.

- Bisi, A., & Rampa, A. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Molecules, 26(17), 5253.

Sources

- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 16. researchgate.net [researchgate.net]

- 17. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 18. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Antimicrobial activity of novel synthesized coumarin based transitional metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Isolation of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of coumarin derivatives, from their widespread natural origins to the intricate methodologies required for their extraction, isolation, and characterization. As compounds of significant pharmacological interest, a thorough understanding of their sourcing and purification is paramount for advancing research and development in therapeutics.

The Ubiquitous Presence of Coumarins in Nature

Coumarins are a class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom, as well as in some microorganisms and animal species.[1][2] These compounds play a crucial role in plant defense mechanisms, acting as phytoalexins and antioxidants, and are involved in responses to both biotic and abiotic stress.[3][4] Their structural diversity gives rise to a wide array of biological activities, making them a focal point for drug discovery.[5][6]

Major Botanical Families and Genera

Over 1,300 coumarins have been identified from natural sources, predominantly from higher plants.[5] They are particularly abundant in certain plant families, including:

-

Apiaceae (Umbelliferae): This family is a rich source of various coumarin types, including simple coumarins and furanocoumarins.[5][7] Genera such as Angelica, Peucedanum, and Heracleum are well-known for their diverse coumarin content.[5][8]

-

Rutaceae: Alongside Apiaceae, this family contains a remarkable diversity of coumarin derivatives, including simple coumarins, furanocoumarins, and pyranocoumarins.[7][9] The genus Citrus is a notable example.[7]

-

Fabaceae (Leguminosae): This family is a significant source of coumarins, famously including the Tonka bean (Dipteryx odorata), from which coumarin was first isolated.[2][5] Sweet clover (Melilotus sp.) is another important source within this family.[2][5]

-

Asteraceae (Compositae): Many species within this large family, such as chamomile and Artemisia, are known to produce coumarins.[7][10]

-

Oleaceae, Moraceae, and Thymelaeaceae: These families also contain a significant number of coumarin-producing species.[1][7]

Distribution within the Plant

Coumarin derivatives are not uniformly distributed throughout the plant. Their concentration can vary significantly between different plant parts, such as roots, stems, leaves, flowers, seeds, and fruits.[7][11][12] For instance, furanocoumarins are often concentrated in the roots of plants like Angelica dahurica.[13] The specific location can be a critical factor in designing an effective extraction strategy.

Biosynthesis: The Phenylpropanoid Pathway

The biosynthesis of coumarins originates from the phenylpropanoid pathway.[1][3] A key enzymatic step is the ortho-hydroxylation of cinnamic acid derivatives, a reaction often catalyzed by cytochrome P450 enzymes.[3][14][15] This hydroxylation is a critical branch point from the biosynthesis of other phenylpropanoids like lignin.[1] The subsequent lactonization forms the characteristic benzopyrone core of coumarins.[4] Understanding this biosynthetic pathway can provide insights into the regulation of coumarin production in plants and potential strategies for enhancing their yield.

A Strategic Approach to Isolation and Purification

The successful isolation of coumarin derivatives from complex natural matrices requires a multi-step approach, beginning with efficient extraction and followed by meticulous chromatographic separation and purification. The choice of methodology is dictated by the specific physicochemical properties of the target coumarins and the nature of the plant material.

Foundational Step: Extraction

The initial extraction process is critical for liberating coumarins from the plant matrix. The selection of an appropriate solvent and extraction technique is paramount for maximizing yield and minimizing the co-extraction of interfering compounds.

2.1.1. Solvent Selection: Polarity is Key

The polarity of the extraction solvent plays a crucial role. Polar solvents like methanol, ethanol, and water are generally effective for extracting a broad range of coumarins, including their glycosidic forms.[16][17] Dichloromethane has also been shown to be efficient for extracting certain coumarins, in some cases yielding higher concentrations than more polar solvents.[2][8] For less polar coumarins, solvents such as ethyl acetate, diethyl ether, and chloroform may be employed, though they are generally less effective at extracting glycosides.[16][17]

Table 1: Comparison of Extraction Solvents for Coumarins

| Solvent | Polarity | Advantages | Disadvantages |

| Methanol/Ethanol | High | Excellent for a wide range of coumarins, including glycosides.[16][17] | Can co-extract significant amounts of other polar compounds. |

| Water | High | Effective for extracting glycosides and can be a cost-effective option.[16][17] | May require subsequent steps to remove water-soluble impurities. |

| Dichloromethane | Medium | Can provide high yields for specific coumarins.[2][8] | Less effective for highly polar glycosides. |

| Ethyl Acetate | Medium | Good for moderately polar coumarins. | Poor extraction of glycosides.[16][17] |

| n-Hexane | Low | Useful for pre-extraction to remove lipids and other non-polar compounds. | Ineffective for most coumarins. |

2.1.2. Extraction Techniques: From Classic to Modern

Several techniques can be employed for extraction, each with its own set of advantages and limitations.

-

Soxhlet Extraction: A classic and exhaustive method that uses continuous extraction with a recycling solvent.[18] It is effective but can be time-consuming and may lead to the degradation of thermolabile compounds.

-

Maceration: A simple technique involving soaking the plant material in a solvent.[19] Kinetic maceration, which involves agitation, can enhance extraction efficiency.[19]

-

Reflux Extraction: Involves boiling the plant material with a solvent, which can improve extraction efficiency for some compounds.[16]

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields.[20]

-

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[8]

The Core of Purification: Chromatographic Techniques

Chromatography is the cornerstone of coumarin isolation, allowing for the separation of individual compounds from the crude extract based on their differential interactions with a stationary and a mobile phase.

2.2.1. Column Chromatography (CC)

Open column chromatography is a fundamental technique for the initial fractionation of the crude extract. Silica gel and alumina are common stationary phases, and a gradient of solvents with increasing polarity is typically used for elution.[21]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for both the analytical quantification and preparative isolation of coumarins.[22][23]

-

Stationary Phase: Reversed-phase columns, particularly C18, are most commonly used for the separation of coumarin derivatives.[21][22]

-

Mobile Phase: A gradient elution system is often employed, typically consisting of a mixture of water (often acidified with acetic or formic acid) and an organic modifier like methanol or acetonitrile.[21][22]

-

Detection: Diode-array detectors (DAD) are widely used due to the strong UV absorbance of coumarins.[22] Mass spectrometry (MS) detectors provide valuable structural information and enhanced sensitivity.[20]

2.2.3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption and sample degradation. It is particularly effective for the preparative separation of natural products.[8][24] A two-phase solvent system, such as a mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat), is selected based on the partition coefficients (K values) of the target compounds.[8]

Workflow and Experimental Protocols

The following sections outline a generalized workflow and provide representative protocols for the isolation of coumarin derivatives.

General Isolation Workflow

The overall process for isolating coumarins from a plant source can be visualized as a series of sequential steps, each designed to progressively enrich the target compounds.

Caption: Generalized workflow for the isolation and identification of coumarin derivatives.

Step-by-Step Protocol: Soxhlet Extraction and Initial Fractionation

This protocol provides a foundational method for obtaining a crude coumarin extract and performing an initial separation.

Materials:

-

Dried and powdered plant material

-

Petroleum ether or n-hexane

-

Methanol or ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column

-

Elution solvents (e.g., hexane, ethyl acetate, methanol mixtures)

Procedure:

-

Defatting (Optional but Recommended): Place the powdered plant material in the thimble of the Soxhlet apparatus and extract with petroleum ether or n-hexane for several hours to remove lipids and other non-polar compounds. Discard the solvent.[18]

-

Coumarin Extraction: Air-dry the defatted plant material and then extract it with methanol or ethanol using the Soxhlet apparatus for 24-48 hours.[18]

-

Concentration: Concentrate the methanolic/ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles for further purification.

-

Protocol: Purification by Preparative HPLC

This protocol details the final purification of a partially purified fraction to yield a single coumarin derivative.

Materials:

-

Enriched coumarin fraction from column chromatography

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC-grade acid (e.g., formic acid or acetic acid)

-

Preparative HPLC system with a C18 column and a fraction collector

Procedure:

-

Method Development: Develop an analytical HPLC method to achieve good separation of the target coumarin from impurities in the fraction. A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Sample Preparation: Dissolve the enriched fraction in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

-

Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and collect the eluent corresponding to the peak of the target compound using the fraction collector.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Removal: Remove the HPLC solvents from the pure fraction using a rotary evaporator or lyophilizer to obtain the isolated coumarin.

Structural Elucidation: Unveiling the Molecular Architecture

Once a coumarin derivative has been isolated in its pure form, a combination of spectroscopic techniques is employed to determine its chemical structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, which helps in determining its elemental composition and identifying structural motifs.[25]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic lactone carbonyl group of the coumarin core.[25][26]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The absorption of UV light is a characteristic feature of the benzopyrone chromophore and can provide information about the conjugation system.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[19][27]

-

¹³C NMR: Shows the number and types of carbon atoms.[25][27]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[25]

-

The combination of these techniques allows for the unambiguous identification of known coumarins or the complete structural determination of novel derivatives.

Conclusion

The isolation of coumarin derivatives from natural sources is a rigorous yet rewarding process that lies at the heart of natural product drug discovery. A systematic approach, combining efficient extraction strategies with powerful chromatographic separation techniques and sophisticated spectroscopic analysis, is essential for success. This guide provides a foundational framework for researchers to navigate the complexities of isolating these pharmacologically important compounds, paving the way for future therapeutic innovations.

References

-

Stringlis, I. A., de Groot, J. C., & Pieterse, C. M. (2019). The Age of Coumarins in Plant–Microbe Interactions. Plant and Cell Physiology, 60(7), 1405-1419. [Link]

-

Kostova, I., Bhatia, S., Grigorov, P., Balkansky, S., Parmar, V. S., Prasad, A. K., & Saso, L. (2011). Role of Naturally Occurring Coumarins in Plants. Encyclopedia, 3(2), 799-816. [Link]

-

Thakur, A., & Raj, P. (2017). Sources and biological activity of Coumarins: An Appraisal. Journal of Pharmacognosy and Phytochemistry, 6(5), 136-141. [Link]

-

Sharif, N., & Jabeen, H. (2024). Natural sources for coumarins and their derivatives with relevance to health-promoting properties: A systematic review. GSC Biological and Pharmaceutical Sciences, 26(3), 135-149. [Link]

-

Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes. Phytochemistry Reviews, 5(2-3), 293-308. [Link]

-

Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes. ProQuest. [Link]

-

Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes. R Discovery. [Link]

-

Sharifi-Rad, J., Cruz-Martins, N., López-Jornet, P., Lopez, E. P. F., Harun, N., Yeskaliyeva, B., ... & Sytar, O. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Oxidative Medicine and Cellular Longevity, 2021. [Link]

-

Various Authors. (2019). How to isolate coumarin. Quora. [Link]

-

Zhang, Y., Wang, T., & Yang, L. (2017). Structural Elucidation of a Coumarin with New Skeleton from Artemisia ordosica. Journal of the Chinese Chemical Society, 64(8), 886-890. [Link]

-

Hroboňová, K., Lehotay, J., & Čižmárik, J. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Journal of Liquid Chromatography & Related Technologies, 36(19), 2746-2757. [Link]

-

Chen, Y., Shen, Y., & Tang, X. (2025). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science, 16, 1374567. [Link]

-

Lončar, M., Gašo-Sokač, D., & Molnar, M. (2020). Some of the natural sources of coumarins. Foods, 9(5), 645. [Link]

-

Mustafa, Y. F., & Al-Marjani, M. F. (2018). Bioactivity of Some Natural and Semisynthetic Coumarin Derived Compounds. Journal of Global Pharma Technology, 10(08), 347-356. [Link]

-

Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current pharmaceutical design, 10(30), 3813-3833. [Link]

-

Carrieri, C., De Lorenzo, C., & Carotti, A. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1015383. [Link]

-

Wang, J., Liu, Y., & Wang, S. (2015). Simultaneous Separation and Determination of 22 Coumarin Derivatives in Cosmetics by UPLC-MS/MS. Journal of AOAC International, 98(4), 868-874. [Link]

-

Al-Jassani, M. J., Al-Dujaili, A. H., & Al-Hadi, A. A. (2014). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Biosciences Biotechnology Research Asia, 11(2), 739-745. [Link]

-

Bourgaud, F., Poutaraud, A., & Guckert, A. (1994). Extraction of Coumarins from Plant Material (Leguminosae). Phytochemical Analysis, 5(3), 127-132. [Link]

-

Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on natural coumarin lead compounds for their pharmacological activity. BioMed research international, 2013. [Link]

-

Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities. Current Pharmaceutical Design, 10(30), 3813-3833. [Link]

-

Bourgaud, F., Poutaraud, A., & Guckert, A. (1994). Extraction of coumarins from plant material (Leguminosae). Scilit. [Link]

-

Cvetanović, A., Zengin, G., Djić, M., Glamočlija, J., Ćirić, A., Soković, M., & Stanković, M. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules, 23(5), 1201. [Link]

-

Mustafa, Y. F., Al-Marjani, M. F., & Hussein, H. A. (2018). Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study. Journal of Applied Pharmaceutical Science, 8(08), 084-093. [Link]

-

Bourgaud, F., Poutaraud, A., & Guckert, A. (1994). Extraction of coumarins from plant material (Leguminosae). Phytochemical Analysis, 5(3), 127-132. [Link]

-

Matos, M. J., Santana, L., Uriarte, E., & Borges, F. (2015). Number of coumarins presented in seven different families of plants. ResearchGate. [Link]

-

Trigo, J. P., Spagniuolo, B., & Mondello, L. (2021). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 26(16), 4967. [Link]

-

Trigo, J. P., Spagniuolo, B., & Mondello, L. (2021). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 26(16), 4967. [Link]

-

George, T. A., Sunter, J. D., & Clark, I. P. (2023). Coumarin C-H Functionalization by Mn (I) Carbonyls: Mechanistic Insight by Ultra-Fast IR Spectroscopic Analysis. Chemistry–A European Journal, 29(25), e202203038. [Link]

-

Wei, Y., Xie, Q., & Ito, Y. (2009). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Journal of Liquid Chromatography & Related Technologies, 32(10), 1465-1476. [Link]

-

Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Chemical structures of the main classes of natural coumarins. ResearchGate. [Link]

-

Balcerzak, L., & Chrzanowski, J. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Symmetry, 16(1), 73. [Link]

-

Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., Zyryanov, G. V., Chupakhin, O. N., & Tsurkan, M. V. (2023). Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2839. [Link]

-

Barnes, C. S. (1969). Syntheses and Structural Elucidation of Natural Coumarins. University of Glasgow. [Link]

-